Cas no 1448059-05-9 (3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one)

3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one
- 1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one
- 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- 1448059-05-9
- F6435-1828
- AKOS024558250
- 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one
-
- インチ: 1S/C15H15N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-5,8,11H,6-7,9-10H2
- InChIKey: AUFVTLWYJIQEEF-UHFFFAOYSA-N
- ほほえんだ: C(N1CC2C=NC=NC=2C1)(=O)CCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 253.121512110g/mol
- どういたいしつりょう: 253.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-1828-20μmol |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6435-1828-2mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6435-1828-4mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-1828-3mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6435-1828-2μmol |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6435-1828-5μmol |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6435-1828-1mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6435-1828-10mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6435-1828-20mg |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6435-1828-10μmol |
3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one |
1448059-05-9 | 10μmol |
$103.5 | 2023-09-09 |
3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-oneに関する追加情報
3-Phenyl-1-{5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-6-Yl}Propan-1-One: A Comprehensive Overview
The compound 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one (CAS No. 1448059-05-9) is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrrolopyrimidine derivatives, which have garnered considerable attention due to their unique structural features and promising bioactivity. The molecule's structure comprises a pyrrolopyrimidine ring system fused with a phenyl group and a propanone moiety, making it a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of pyrrolopyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrrolo[3,4-d]pyrimidine core is known for its ability to interact with various protein targets, making it a valuable component in medicinal chemistry. The presence of the phenyl group in this compound enhances its hydrophobicity and aromaticity, which are critical properties for improving drug-like characteristics such as solubility and bioavailability.
One of the most intriguing aspects of 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is its potential as a building block for more complex molecules. Researchers have explored its use in constructing heterocyclic compounds with enhanced biological activity. For instance, modifications to the propanone moiety have led to the creation of analogs with improved selectivity towards specific kinase targets. These advancements underscore the importance of this compound in the design of next-generation therapeutic agents.
In terms of synthesis, this compound can be prepared through various routes, including condensation reactions and cyclization processes. The choice of synthetic methodology depends on the desired regioselectivity and scalability of the process. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound, which are essential for studying stereochemical effects on biological activity.
The application of 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one extends beyond medicinal chemistry. Its structural versatility makes it a candidate for materials science applications as well. For example, derivatives of this compound have been investigated for their potential use in organic electronics due to their conjugated π-systems and electron-rich aromatic rings.
Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns, which are crucial for predicting its behavior in chemical reactions. These computational tools have also facilitated the design of novel analogs with tailored properties.
In conclusion, 3-phenyl-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one is a multifaceted compound with significant potential across diverse fields. Its unique structure and versatile properties make it an invaluable tool for researchers in chemistry and biology. As ongoing studies continue to uncover new applications and mechanisms involving this compound, its role in scientific advancements is likely to grow even further.
1448059-05-9 (3-phenyl-1-{5H,6H,7H-pyrrolo3,4-dpyrimidin-6-yl}propan-1-one) 関連製品
- 2138206-13-8(1-tert-butyl-4-(1-chloro-2-methylpropan-2-yl)cyclohexane)
- 65399-00-0(1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)
- 2171373-12-7(1-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidine-3-carboxylic acid)
- 63070-62-2(2,4-dichloro-5,8-dimethoxy-quinoline)
- 51264-80-3(2-(2-Ethoxy-4-formylphenoxy)propanoic acid)
- 338967-51-4(2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid)
- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
- 377083-99-3(3-(4-chloro-2-fluorophenyl)propan-1-ol)
- 2137569-56-1(2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid)
- 2138547-54-1(3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)




